4-[2-[[2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]amino]ethyl]phenol
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Overview
Description
Desvenlafaxine Hydrochloride is a major active metabolite of venlafaxine . It is a selective serotonin noradrenaline reuptake inhibitor and used as an antidepressant .
Synthesis Analysis
The synthesis of 4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol hydrochloride from Venlafaxine hydrochloride is mentioned , but the specific details are not provided.Physical And Chemical Properties Analysis
Desvenlafaxine Hydrochloride has a melting point of >75°C (dec.) and is hygroscopic . It is soluble in DMSO (>20mg/mL) and is typically stored at 2-8°C .Scientific Research Applications
Antidepressant Drug Synthesis
This compound is a key intermediate in the synthesis of the new generation antidepressant drug, Venlafaxine . The synthetic route involves the Evans Aldol protocol, starting from cyclohexanone to produce the intermediate, which is then used to create Venlafaxine.
Pharmaceutical Research
The structural similarity of this compound to 4-hydroxy-2-quinolones suggests its potential in drug research and development . 4-Hydroxy-2-quinolones have been valuable in synthesizing heteroannelated derivatives, showing unique biological activities.
Synthetic Chemistry
In synthetic chemistry, this compound can be used to create spirocyclic compounds through the hydration of a glycol derived from the reaction with ethynylcyclohexanol . This process results in a mixture of spirocyclic compounds with a carbonyl group at various positions in the furan ring.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-[2-[[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]amino]ethyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c24-19-8-4-17(5-9-19)12-15-23-16-21(18-6-10-20(25)11-7-18)22(26)13-2-1-3-14-22/h4-11,21,23-26H,1-3,12-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYJDHWHTKQULQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(CNCCC2=CC=C(C=C2)O)C3=CC=C(C=C3)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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